Product packaging for Aluminum;phosphate;trihydrate(Cat. No.:CAS No. 22784-12-9)

Aluminum;phosphate;trihydrate

Cat. No.: B1603786
CAS No.: 22784-12-9
M. Wt: 176 g/mol
InChI Key: JDSVPBCKKXDLRS-UHFFFAOYSA-K
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Description

Aluminum phosphate (B84403) is a chemical compound that occurs naturally as the mineral berlinite (B1174126) and exists in numerous synthetic forms. wikipedia.org These compounds, including the trihydrate, are noted for their structural similarities to zeolites, which makes them valuable as catalysts, ion-exchangers, and molecular sieves. wikipedia.org The general chemical formula for aluminum phosphate is AlPO₄. ontosight.ai The hydrated forms, such as the dihydrate (variscite and meta-variscite) and the 1.5-hydrate, are also known. wikipedia.orgacs.org Aluminum phosphate trihydrate is a white, crystalline powder with applications in ceramics, dental cements, and pigments. ontosight.aibyjus.com Its synthesis can be achieved through various methods, often involving the reaction of an aluminum source with phosphoric acid. evitachem.comunze.ba

Table 1: General Properties of Aluminum Phosphate This table presents a compilation of properties for the general aluminum phosphate compound, as specific data for the trihydrate is limited.

PropertyValueSource
Chemical FormulaAlPO₄ wikipedia.orgontosight.ai
Molar Mass121.9529 g/mol (anhydrous) / 176.00 g/mol (trihydrate) nih.govwikipedia.org
AppearanceWhite, crystalline powder wikipedia.orgamericanelements.com
Density2.566 g/cm³ (anhydrous) wikipedia.org
Melting Point1,800 °C (decomposes) wikipedia.org
Solubility in WaterVery low wikipedia.orgontosight.ai

The significance of aluminum phosphate compounds, including the trihydrate, spans multiple research domains.

In advanced materials science , aluminum phosphates are foundational. Their crystalline forms, such as berlinite, are isoelectronic with silicon dioxide and exhibit piezoelectric properties, making them interesting for electronic applications. wikipedia.org The thermal treatment of hydrated aluminum phosphates serves as a pathway to produce these and other specific crystalline structures like tridymite and cristobalite forms. wikipedia.orgresearchgate.net This versatility extends to their use as binders and coatings, particularly in high-temperature environments like industrial furnaces and aerospace applications, where they provide resistance to extreme temperatures and chemical corrosion. chemicalbook.comresearchgate.netscispace.com Nano-structured aluminum phosphate materials are a particular focus of recent research, as they offer a higher specific surface area, enhancing their effectiveness in catalysis and adsorption. chemicalbook.comresearchgate.net

In environmental chemistry , aluminum phosphate's properties are leveraged for remediation purposes. It is effective in wastewater treatment for the removal of phosphorus, a nutrient that can cause eutrophication in surface waters. taylorandfrancis.com By adding an aluminum source to wastewater, phosphate ions precipitate as insoluble aluminum phosphate, which can then be removed. taylorandfrancis.com The optimal pH for this process is between 5.5 and 6.5. taylorandfrancis.com Furthermore, aluminum phosphate-based materials show potential as adsorbents for removing heavy metal ions from wastewater and as catalysts for treating automobile exhaust, contributing to pollution control. chemicalbook.com

The study of aluminum phosphate trihydrate exists at the intersection of chemistry, materials science, and environmental engineering. Research often focuses on creating materials with tailored properties for specific applications, such as developing low-carbon phosphate geopolymer binders for construction and waste management. rsc.org

Despite its utility, significant key challenges persist in the research and application of aluminum phosphate.

Synthesis and Control: The synthesis of specific crystalline forms of aluminum phosphate is complex. It often requires precise control over reaction conditions such as pH, temperature, and the use of organic templates or structure-directing agents (SDAs). wikipedia.orgacs.org The preparation of mono-aluminum phosphate, for instance, by dissolving aluminum trihydrate in concentrated phosphoric acid, is difficult due to the solution becoming increasingly viscous and hard to manage as the reaction progresses. unze.baresearchgate.net

Reaction Kinetics: Many synthesis reactions are slow, and achieving equilibrium can take a considerable amount of time. byjus.comgoogle.com This is a significant hurdle for large-scale industrial production.

Property Optimization: Tailoring the physical and chemical properties, such as the phosphorus-to-aluminum (P/Al) molar ratio, is critical for performance in different applications. scispace.comrsc.org For example, the P/Al ratio influences the acidity and reactivity of the resulting material, which is crucial for its function as a catalyst or binder. taylorandfrancis.comrsc.org

Composite Materials: When used as an additive, such as a flame retardant in polymers, incorporating the high concentrations needed for effectiveness (often up to 50-60%) presents a major challenge, as it can negatively impact the mechanical properties of the host material. researchgate.net

Table 2: Overview of Synthesis Methods for Aluminum Phosphates

Synthesis MethodReactantsKey ConditionsResulting Product/ApplicationSource
Hydrothermal ReactionPhosphoric acid, Aluminum source (e.g., hydroxide (B78521), nitrate), Organic amines (SDAs)Controlled pHPorous framework structures (similar to zeolites) for catalysts, molecular sieves. wikipedia.org
PrecipitationSoluble aluminum salts, Alkaline conditionspH adjustmentHydrated aluminum orthophosphate (AlPO₄). byjus.com
Reaction with AlkoxidePhosphoric acid, Aluminum alkoxide (e.g., aluminum sec-butoxide)Drying and baking at 300-600°CHigh-purity aluminum metaphosphate Al(PO₃)₃. google.com
Reactive CrystallizationSulfate-based solutions with Al(III) and P(V)pH adjustment, 95°C, seededHydrated aluminum phosphate (AlPO₄·1.5H₂O). acs.org
Dissolution in AcidAluminum trihydrate, Concentrated H₃PO₄Heating and stirringViscous mono-aluminum phosphate solution for refractory binders. unze.baresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlH6O7P B1603786 Aluminum;phosphate;trihydrate CAS No. 22784-12-9

Properties

CAS No.

22784-12-9

Molecular Formula

AlH6O7P

Molecular Weight

176 g/mol

IUPAC Name

aluminum;phosphate;trihydrate

InChI

InChI=1S/Al.H3O4P.3H2O/c;1-5(2,3)4;;;/h;(H3,1,2,3,4);3*1H2/q+3;;;;/p-3

InChI Key

JDSVPBCKKXDLRS-UHFFFAOYSA-K

SMILES

O.O.O.[O-]P(=O)([O-])[O-].[Al+3]

Canonical SMILES

O.O.O.[O-]P(=O)([O-])[O-].[Al+3]

Origin of Product

United States

Structural Polymorphism and Crystallographic Studies of Hydrated Aluminum Phosphates

Analysis of Crystalline Forms: Berlinite (B1174126), Variscite, and Meta-Variscite Phases

Hydrated aluminum phosphates manifest in several distinct crystalline forms, with berlinite, variscite, and meta-variscite being among the most well-documented.

Berlinite (AlPO₄) , in its anhydrous form, is isostructural with α-quartz, exhibiting a trigonal crystal system. youtube.comresearchgate.net This structural similarity arises from the comparable ionic radii of silicon, aluminum, and phosphorus, allowing for the substitution of silicon atoms in the quartz lattice with alternating aluminum and phosphorus atoms. researchgate.net This arrangement of alternating AlO₄ and PO₄ tetrahedra results in piezoelectric properties, similar to quartz. researchgate.net Upon heating, berlinite undergoes phase transitions to forms resembling tridymite and cristobalite, further mirroring the behavior of silicon dioxide. researchgate.net

Variscite (AlPO₄·2H₂O) is an orthorhombic polymorph and represents a common dihydrate form of aluminum phosphate (B84403). nih.govwikipedia.org Its structure is characterized by a three-dimensional framework of corner-sharing AlO₄(H₂O)₂ octahedra and PO₄ tetrahedra. wikipedia.org In this arrangement, the aluminum ions are six-coordinate, while the phosphate ions are four-coordinate. researchgate.net There are two recognized orthorhombic polytypes of variscite, designated as variscite-1O ("Lucin-type") and variscite-2O ("Messbach-type"). nih.gov

Meta-variscite (AlPO₄·2H₂O) is the monoclinic dimorph of variscite, sharing the same chemical formula but possessing a different crystal structure. nih.govtaylorandfrancis.com While both are dihydrates, the differing crystal systems lead to distinct physical properties, though they can be difficult to distinguish visually as they often occur as fine-grained masses or crusts. nih.gov

A comparison of the key crystallographic and physical properties of these phases is presented in the table below.

PropertyBerlinite (AlPO₄)Variscite (AlPO₄·2H₂O)Meta-variscite (AlPO₄·2H₂O)
Crystal System Trigonal youtube.comOrthorhombic nih.govMonoclinic nih.gov
Formula AlPO₄ youtube.comAlPO₄·2H₂O nih.govAlPO₄·2H₂O taylorandfrancis.com
Hardness (Mohs) 6.5 researchgate.net3.5 - 4.5 nih.gov3.5 taylorandfrancis.com
Specific Gravity ~2.6 researchgate.net2.57 - 2.61 nih.gov2.51 - 2.54 taylorandfrancis.com
Luster Vitreous researchgate.netVitreous, Waxy nih.govSub-Adamantine, Vitreous taylorandfrancis.com

Characterization of Amorphous and Semi-Crystalline States

Beyond well-defined crystalline structures, aluminum phosphate can also exist in amorphous or semi-crystalline forms. Amorphous aluminum phosphate is essentially a hydrated aluminum hydroxy phosphate where some of the hydroxyl groups of aluminum hydroxide (B78521) are substituted by phosphate groups. nih.gov These non-crystalline solids lack long-range atomic order, which can impart unique properties. nih.gov

The synthesis of amorphous aluminum phosphate often involves precipitation from aqueous solutions under controlled pH. metu.edu.tr The degree of substitution of hydroxyl groups by phosphate can be influenced by the reaction conditions, leading to a continuum of amorphous aluminum hydroxyphosphates. Characterization techniques such as X-ray diffraction (XRD) are used to confirm the amorphous nature of these materials, typically showing broad, diffuse scattering patterns instead of sharp Bragg peaks. Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) and solid-state nuclear magnetic resonance (NMR) are employed to probe the local chemical environments and bonding within the amorphous network.

Influence of Hydration Levels on Structural Architectures

The number of water molecules incorporated into the aluminum phosphate structure profoundly influences its architecture and properties.

As previously discussed, the dihydrate form (AlPO₄·2H₂O) is prominently represented by the minerals variscite and meta-variscite. researchgate.net The structure of aluminum phosphate dihydrate can be conceptualized as an assembly of phosphate anions, aluminum cations, and water molecules, where the Al³⁺ ions are six-coordinate and the PO₄³⁻ ions are four-coordinate. nih.gov

A sesquihydrate form (AlPO₄·1.5H₂O) has also been synthesized and characterized. researchgate.net Studies have shown this synthetic hydrated aluminum phosphate to be metastable compared to the dihydrate form. Its synthesis can be achieved through controlled reactive crystallization in sulfate (B86663) media.

Analogies to Zeolitic and Aluminosilicate (B74896) Frameworks

Many synthetic forms of aluminum phosphate possess framework structures that are analogous to zeolites. wikipedia.org These aluminophosphate molecular sieves, often referred to as "ALPOs," have frameworks constructed from alternating AlO₄ and PO₄ tetrahedra, creating microporous cavities. researchgate.net This alternating arrangement results in a neutral framework, which is a key difference from aluminosilicate zeolites. researchgate.net

Aluminosilicate zeolites are composed of corner-sharing SiO₄ and AlO₄ tetrahedra. The substitution of Si⁴⁺ by Al³⁺ in the aluminosilicate framework results in a net negative charge that is balanced by cations, imparting ion-exchange capabilities. In contrast, the strict alternation of Al³⁺ and P⁵⁺ in ALPOs leads to a neutral framework. Despite this difference in charge, the ability to form diverse framework structures with channels and cavities of molecular dimensions is a significant shared characteristic. The structural chemistry of aluminophosphates is rich and varied, in some cases yielding novel framework topologies not observed in their aluminosilicate counterparts.

Synthetic Methodologies and Controlled Crystallization of Aluminum Phosphate Trihydrate

Aqueous Precipitation Routes

Aqueous precipitation is a widely utilized method for synthesizing aluminum phosphate (B84403) hydrates due to its relative simplicity and scalability. This technique involves the reaction of soluble aluminum salts with phosphate sources in an aqueous medium, leading to the formation of an insoluble aluminum phosphate precipitate. The reaction is a straightforward double replacement, where aluminum and phosphate ions combine to form the insoluble product when their solutions are mixed.

Controlled pH and Temperature Regimes

The control of pH and temperature is critical in aqueous precipitation as these parameters directly influence the crystalline phase, particle size, and purity of the resulting aluminum phosphate hydrate (B1144303). Research indicates that a continuum of amorphous aluminum hydroxyphosphates can be formed, with properties that change as a continuous function of the precipitation pH. researchgate.netgoogle.com

Precipitation is often conducted at a constant, predetermined pH to ensure product consistency. researchgate.netgoogle.com This is typically achieved by adding a base, such as sodium hydroxide (B78521), to neutralize the acid generated during the reaction and maintain the desired pH level. researchgate.netgoogle.com Studies have performed precipitations across a pH range of 3.0 to 7.5. researchgate.netgoogle.com It has been observed that a decrease in pH can favor an increase in the acidity, crystallinity, and size of the phosphate product. ubc.ca Maximum phosphate removal, indicating efficient precipitation, is expected in the pH range of 5.2 to 6.0. mdpi.com

Temperature also plays a significant role. Synthesis is often performed at elevated temperatures to promote crystallization. For instance, a method involving reactive crystallization was conducted at 95 °C. ubc.ca In some processes, the precipitate is settled at temperatures ranging from 50 °C to 70 °C after the initial reaction.

ParameterConditionEffectReference
pH3.0 - 7.5Affects the properties of the resulting amorphous aluminum hydroxyphosphates. researchgate.netgoogle.com
pHDecreasing pH (e.g., below 4.8)Favors increased acidity, crystallinity, and particle size. ubc.ca
pH5.2 - 6.0Range for nearly stoichiometric and maximum removal of phosphate. mdpi.com
Temperature95 °CUsed for reactive crystallization to form hydrated aluminum phosphate. ubc.ca
Temperature50 °C - 70 °CSettling temperature range for the aluminum phosphate precipitate.

Reactant Stoichiometry and Impurity Control

The molar ratio of aluminum to phosphorus is a key factor in determining the composition of the final product. A stoichiometric Al(III):P(V) molar ratio of 1 is commonly used in the synthesis of hydrated aluminum phosphate. ubc.ca However, in some preparations, a stoichiometric excess of aluminum to phosphorus is employed to produce thermally stable composite precipitates of aluminum phosphate and alumina (B75360).

Reactant selection is also crucial. Common precursors include aluminum chloride or aluminum hydrate as the aluminum source and phosphoric acid or a phosphate salt like sodium dihydrogen phosphate or sodium phosphate tribasic as the phosphorus source. researchgate.netgoogle.comresearchgate.net

Impurity control is essential for obtaining a high-purity product. After precipitation, the wet cake is typically washed, often with distilled water, to remove soluble impurities and unreacted starting materials. researchgate.net The choice of precipitation conditions, such as pH, can also influence the co-precipitation of other metal ions, which is a critical consideration in industrial applications where reactant streams may contain other dissolved metals.

Hydrothermal and Solvothermal Synthesis Techniques

Hydrothermal and solvothermal methods are effective for producing highly crystalline materials. These techniques involve chemical reactions in a closed system (an autoclave) at elevated temperatures and pressures, using water (hydrothermal) or an organic solvent (solvothermal) as the reaction medium.

Hydrothermal treatment of alumophosphate solutions at temperatures between 95–99 °C has been used to obtain aluminum orthophosphate dihydrate (AlPO₄·2H₂O) with a monoclinic structure. researchgate.net The aging of the initial alumophosphate solution before hydrothermal treatment plays a significant role in shortening the induction period for crystallization and promoting simultaneous nucleation, which affects the final particle size. researchgate.net This method allows for the synthesis of complex double phosphates of aluminum and alkali metals, significantly reducing the time required for crystallization compared to other methods. nih.gov

Sol-Gel Processing for Amorphous and Nanocrystalline Phases

The sol-gel process is a versatile method for producing amorphous or nanocrystalline aluminum phosphates. This technique offers excellent control over the product's homogeneity and purity at lower processing temperatures. ubc.ca The process typically involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.

Several precursor combinations can be used for the sol-gel synthesis of aluminum phosphate. One approach involves reacting an aluminum alkoxide, such as aluminum ethoxide, with phosphoric acid or ethyl phosphate. ubc.ca Another common route uses aluminum chloride and phosphoric acid in the presence of a gelating agent like ethylene (B1197577) oxide, which facilitates the formation of a transparent gel. ubc.ca The reaction of phosphoric acid with an organic aluminum compound or an aluminum hydrate can also be employed, often resulting in a vigorous exothermic reaction that may require cooling to control.

The properties of the final product are highly dependent on the precursors and reaction conditions. For example, reacting heat-treated alumina-gel with phosphate can yield different ratios of aluminum orthophosphate to aluminum metaphosphate products depending on the temperature and duration of the heat treatment. researchgate.net

Aluminum PrecursorPhosphorus PrecursorAdditional ReagentsProduct FormReference
Aluminum EthoxidePhosphoric Acid-White precipitate powder ubc.ca
Aluminum EthoxideEthyl Phosphate-White precipitate powder ubc.ca
Aluminum ChloridePhosphoric AcidEthylene Oxide (gelating agent)White transparent gel ubc.ca
Organic Aluminum Compound / Aluminum HydratePhosphoric Acid-Viscous intermediate, then hard solid
Alumina-gelAcidic Phosphates-Amorphous and crystalline products researchgate.net

Template-Assisted and Structure-Directing Agent Approaches

Template-assisted synthesis is a powerful strategy to control the structure and morphology of the final product. This approach utilizes organic molecules or other structured materials as templates or structure-directing agents (SDAs) around which the inorganic framework of aluminum phosphate forms.

Organic amines are commonly used as templates. For instance, di-n-propylamine (DPA) can be used as an organic template in the hydrothermal synthesis of silicoaluminophosphate (SAPO) molecular sieves, which are structurally related to aluminophosphates. Research has also shown that solid-state synthesis of aluminum phosphate can be achieved at relatively low temperatures (150 °C) in the presence of different templates.

In a novel "green synthesis" approach, bioactive compounds from plant extracts, such as phytic acid, have been used. The multiple phosphate groups on phytic acid can chelate with aluminum ions (Al³⁺), acting as a template and contributing to the formation of complex, hierarchically organized aluminum phosphate nanoplates with a triclinic crystal structure.

Mechanochemical Synthesis Pathways

Mechanochemical synthesis is a solid-state reaction method that utilizes mechanical energy, typically from ball milling, to induce chemical transformations. This approach is recognized as an efficient, energy-saving, and often solvent-free route for producing materials.

In the context of aluminophosphates, a rapid synthesis strategy involving ball milling followed by recrystallization has been successfully developed to prepare aluminophosphate molecular sieves. This method can significantly shorten the crystallization time compared to traditional hydrothermal techniques. The process involves milling the precursor materials, which provides the energy to initiate the solid-state reaction and form the desired product. While this method has been more frequently reported for calcium phosphates, its principles are applicable to the aluminum phosphate system. The major advantage of this solid-state reaction is that the reactions can be faster without the need to adjust pH as required in wet precipitation methods.

Reactive Crystallization in Specific Media (e.g., Sulfate (B86663) Systems)

The synthesis of hydrated aluminum phosphate, specifically AlPO₄·1.5H₂O, can be achieved through controlled reactive crystallization in sulfate-based solutions. researchgate.net This methodology involves inducing precipitation by adjusting the pH to a predetermined level of supersaturation in a semi-batch reactor. researchgate.net A key aspect of this process is operating within the metastable zone of aluminum phosphate to promote crystallinity. researchgate.net

The synthesis is typically conducted at elevated temperatures, such as 95°C, with an Al(III):P(V) molar ratio of 1. researchgate.net By carefully controlling the supersaturation, this method favors the formation of crystalline AlPO₄·1.5H₂O. researchgate.net The resulting product can be confirmed through analytical techniques such as X-ray diffraction (XRD), thermogravimetric analysis (TGA), and chemical analysis. researchgate.net The acidity, crystallinity, and crystal size of the precipitated phosphates are significantly influenced by the synthesis pH; a lower pH tends to favor an increase in these characteristics. researchgate.net This technique has been successfully used to create crystalline coatings of AlPO₄·1.5H₂O on other particles in acidic sulfate solutions. researchgate.net

ParameterConditionOutcomeSource
MethodReactive CrystallizationSynthesis of AlPO₄·1.5H₂O researchgate.net
MediumSulfate-based solutionPromotes crystallinity researchgate.net
Temperature95 °CFavors reaction researchgate.net
Molar RatioAl(III):P(V) = 1Stoichiometric formation researchgate.net
ControlpH adjustment to control supersaturationDefines metastable zone for crystallization researchgate.net

Atomic Layer Deposition (ALD) for Thin Film Fabrication

Atomic Layer Deposition (ALD) is a sophisticated technique for fabricating high-purity, uniform, and conformal thin films of aluminum phosphate (AlPₓOᵧ). acs.orgtue.nltue.nl This method offers precise control over film thickness, composition, and conformality, which is critical for applications in catalysis, battery coatings, and dielectrics. tue.nlaip.org The ALD process for aluminum phosphate involves sequential, self-limiting surface reactions using different precursors and co-reactants. acs.orgtue.nl

A common approach utilizes supercycles consisting of separate cycles for the aluminum and phosphorus components. For instance, trimethylaluminum (B3029685) (TMA or AlMe₃) is a widely used aluminum precursor, while various phosphorus-containing compounds like trimethyl phosphate (TMP, PO(OMe)₃) and tris(dimethylamino)phosphine (TDMAP) serve as the phosphorus source. acs.orgaip.orgacs.org An oxygen (O₂) plasma is often employed as a co-reactant, which generally leads to higher growth per cycle and better phosphorus incorporation compared to processes using water (H₂O) or ozone (O₃). tue.nl

The deposition temperature is a critical parameter, with processes demonstrated between 25°C and 320°C. acs.orgacs.org The chemical composition of the film, particularly the phosphorus-to-aluminum ([P]:[Al]) atomic ratio, can be precisely tailored by adjusting the ratio of the phosphorus and aluminum cycles. acs.orgtue.nltue.nl For example, using a 1:1 POₓ:Al₂O₃ cycle ratio at 150°C can result in a [P]:[Al] ratio of approximately 0.5, while increasing the ratio to 2:1 can produce a film with a composition close to stoichiometric AlPO₄. acs.orgtue.nltue.nl The growth per cycle (GPC) is also dependent on the process parameters, with values ranging from 1.8 Å to 4.6 Å per supercycle being reported. tue.nltue.nl

Precursor SystemTemperature (°C)[P]:[Al] RatioGrowth Per Cycle (Å)Source
AlMe₃ / PO(OMe)₃ / O₂ plasma150~0.5 (for 1:1 cycle)1.8 acs.orgtue.nl
AlMe₃ / PO(OMe)₃ / O₂ plasma150~1.0 (for 2:1 cycle)- acs.orgtue.nltue.nl
TMA / TMP plasma / O₂ plasma50-3201.83.7 (at 320°C) aip.orgacs.org
TMA / TDMAP / O₂ plasma3000.51- aip.org

Kinetics and Mechanism of Formation

The formation of hydrated aluminum phosphate via precipitation from an aqueous solution is a rapid process. A kinetic study of the reaction between aluminum and orthophosphate ions at 25°C determined a rate constant of 5.968 × 10¹⁰ L mol⁻¹ s⁻¹. nih.gov This reaction is the primary mechanism for the removal of phosphorus from wastewater in certain treatment processes. nih.gov The solid product of this precipitation reaction is confirmed to be hydrated AlPO₄. nih.gov

The mechanism of formation can be influenced by environmental conditions such as pH. In acidic environments, aluminum phosphate can undergo hydrolysis, reacting with water to form aluminum hydroxide and phosphoric acid. patsnap.com The formation of aluminum phosphate precipitates can also occur on the surface of other materials. For instance, when phosphate interacts with amorphous aluminum hydroxide (AAH), the mechanism involves initial surface complexation, which induces the dissolution of the AAH. mdpi.com The phosphate sorbed on the surface then acts as a site for released Al(III), leading to the formation of ternary complexes and pre-nucleation clusters that eventually condense into precipitates. mdpi.com This surface-mediated precipitation is a dominant pathway at neutral pH where AAH dissolution is low. mdpi.com

Furthermore, the stability and transformation of hydrated aluminum phosphate are studied through its dehydration kinetics. The thermal dehydration of AlPO₄·H₂O, for example, is an endothermic and non-spontaneous process that proceeds via a single kinetic mechanism. researchgate.netakjournals.com

Advanced Spectroscopic and Microscopic Characterization for Structural Elucidation

X-ray Diffraction (XRD) Analysis for Phase Identification and Lattice Parameters

X-ray diffraction is a primary tool for determining the crystalline structure of materials. By analyzing the angles and intensities of diffracted X-rays, one can identify the crystalline phases present and determine the dimensions of the unit cell.

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline materials like aluminum phosphate (B84403) trihydrate. The method is instrumental in identifying the specific crystalline form, as different polymorphs and hydrates of aluminum phosphate will produce unique diffraction patterns. For instance, the dihydrate forms of aluminum phosphate, variscite and metavariscite, can be distinguished by their characteristic PXRD patterns. wikipedia.org

The analysis of PXRD data, often through methods like Rietveld refinement, allows for the precise determination of lattice parameters. This refinement process compares the experimental diffraction pattern to a calculated pattern based on a structural model, adjusting parameters such as lattice constants, atomic positions, and peak shape functions until the best fit is achieved. researchgate.net For example, Rietveld refinement of powder data for monoclinic and triclinic forms of AlPO₄ tridymite has been used to determine their detailed crystal structures and lattice parameters. researchgate.net While specific data for the trihydrate is not as commonly published as for the dihydrate or anhydrous forms, the principles of analysis are identical.

Table 1: Example Lattice Parameters for Aluminum Phosphate Polymorphs Determined by XRD This table presents data for related aluminum phosphate compounds to illustrate the type of information obtained from XRD analysis.

CompoundCrystal SystemSpace GroupLattice Parameters (Å, °)
A-Al(PO₃)₃CubicI 4 3da = 13.727(6)
Aluminum cyclohexaphosphateMonoclinicP12₁/c1a=6.072(2), b=15.036(1), c=8.182(9), β=105.12
Monoclinic AlPO₄ tridymiteMonoclinicPcData refined from powder patterns
Triclinic AlPO₄ tridymiteTriclinicF1Data refined from powder patterns

Data sourced from references researchgate.netnih.gov.

For more complex structures or when higher resolution is required, synchrotron X-ray diffraction is employed. Synchrotron sources produce highly intense and collimated X-ray beams, resulting in diffraction patterns with significantly better signal-to-noise ratios and sharper peaks compared to laboratory-based PXRD. researchgate.net This allows for the subtle structural details of materials like aluminum phosphate hydrates to be resolved.

Synchrotron XRD is particularly valuable for in-situ studies, such as monitoring the structural transformations of aluminum phosphate trihydrate upon heating. acs.org The high intensity of the beam allows for rapid data collection, enabling researchers to observe dehydration processes and phase transitions in real-time. arizona.edu For example, studies on the aluminophosphate AlPO₄-ZON utilized high-resolution synchrotron data to perform a full Rietveld refinement and elucidate the structure of its calcined form, confirming the four-fold coordination of all aluminum sites. researchgate.net

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful, element-specific technique that provides detailed information about the local chemical environment of atomic nuclei within a material. For aluminum phosphate trihydrate, NMR studies of the ²⁷Al, ³¹P, and ¹H nuclei are particularly informative.

Magic Angle Spinning (MAS) is a crucial technique in solid-state NMR that averages out anisotropic interactions, leading to narrower and more easily interpretable spectral lines.

²⁷Al MAS NMR: Aluminum-27 is a quadrupolar nucleus, and its NMR spectrum is sensitive to the coordination number and symmetry of the aluminum site. In hydrated aluminum phosphates, aluminum can exist in different coordination environments, such as tetrahedral (AlO₄), five-coordinate (AlO₅), and octahedral (AlO₆), the latter often involving coordination with water molecules. nih.gov ²⁷Al MAS NMR can distinguish between these sites, which typically appear in different chemical shift ranges. For instance, octahedral Al typically resonates near 0 ppm, while tetrahedral Al appears at more positive chemical shifts. researchgate.netchemrxiv.org

³¹P MAS NMR: Phosphorus-31 is a spin-1/2 nucleus, which generally yields sharp NMR signals, making ³¹P MAS NMR an excellent probe for the phosphate groups. The chemical shift of ³¹P is sensitive to the number and type of atoms connected to the phosphate tetrahedron (i.e., its connectivity). In the structure of aluminum phosphate trihydrate, this technique can confirm the presence of PO₄ tetrahedra linked to Al centers and provide information on the P-O-Al bond angles. nih.govresearchgate.net Different phosphorus environments within the crystal lattice will give rise to distinct resonances. nih.gov

¹H MAS NMR: Proton NMR is used to study the hydrogen atoms present in the water of hydration and any structural hydroxyl groups. It can provide information on the nature of the water molecules (e.g., physisorbed vs. chemisorbed), their mobility, and their proximity to other atoms through hydrogen bonding.

Table 2: Typical Solid-State NMR Parameters for Aluminophosphates

NucleusTypical Chemical Shift Range (ppm)Information Obtained
²⁷Al+80 to +30 (Tetrahedral Al) +20 to -20 (Octahedral Al)Coordination number (4, 5, or 6), symmetry of Al sites. nih.govresearchgate.net
³¹P0 to -40Connectivity of PO₄ tetrahedra, P-O-Al linkages, number of distinct P sites. researchgate.netacs.org
¹H+1 to +10Presence of H₂O and OH groups, hydrogen bonding environments.

Note: Chemical shift ranges are approximate and can vary based on the specific structure and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules and crystal lattices. These methods are highly sensitive to chemical bonding and local symmetry and are used to identify the functional groups present in aluminum phosphate trihydrate, specifically the phosphate anions and the water/hydroxyl groups. nih.gov

Phosphate Vibrations: The phosphate ion (PO₄³⁻), which has tetrahedral symmetry, exhibits four fundamental vibrational modes: symmetric stretching (ν₁), asymmetric stretching (ν₃), symmetric bending (ν₂), and asymmetric bending (ν₄). In the solid state, interactions within the crystal lattice can cause these modes to shift in frequency and split into multiple bands. nih.gov The strong bands observed in the 900–1200 cm⁻¹ region of both IR and Raman spectra are typically assigned to the P-O stretching vibrations (ν₁ and ν₃). nih.govnih.gov The lower frequency region, between 400 and 650 cm⁻¹, is characteristic of the O-P-O bending modes (ν₂ and ν₄). nih.govrsc.org

Hydroxyl Vibrations: The presence of water of hydration in aluminum phosphate trihydrate gives rise to distinct vibrational bands. The stretching vibrations of the O-H bonds in water molecules and hydroxyl groups are observed as a broad band in the high-frequency region of the IR spectrum, typically between 3000 and 3600 cm⁻¹. The broadness of this band is indicative of extensive hydrogen bonding within the structure. The H-O-H bending vibration of the water molecules appears as a sharper band around 1600–1650 cm⁻¹. researchgate.net Additionally, vibrations involving Al-O bonds and lattice modes are typically found at lower frequencies, often below 800 cm⁻¹. researchgate.net

Table 3: Key Vibrational Band Assignments for Hydrated Aluminum Phosphates

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3000 - 3600O-H StretchingH₂O, Al-OH
1600 - 1650H-O-H BendingH₂O
900 - 1200P-O Stretching (ν₁, ν₃)PO₄
400 - 650O-P-O Bending (ν₂, ν₄)PO₄

Data compiled from sources discussing vibrational spectra of phosphates and hydrated alumina (B75360). nih.govnih.govresearchgate.net

Electron Microscopy Techniques

Electron microscopy serves as a powerful tool for investigating the morphology, particle size, and microstructural features of aluminum phosphate trihydrate. These techniques provide direct visualization of the material at high resolutions, offering insights into its physical characteristics.

Scanning Electron Microscopy (SEM) is instrumental in characterizing the surface topography and particle dimensions of aluminum phosphate. Studies have revealed a variety of morphologies for aluminum phosphate depending on the synthesis method and conditions.

Nanoparticles of aluminum phosphate prepared by chemical co-precipitation have been observed to form hierarchical organizations of nanoplates, which are distinct from more commonly seen spherical nanoparticles. researchgate.net The morphology can also present as typical hexagonal rod-like crystals. researchgate.net However, variations in chemical composition and crystallization conditions can lead to morphological changes, for instance, from hexagonal plates to spherical aggregates. researchgate.net

When used as a sealant for plasma-sprayed alumina coatings, aluminum phosphate penetrates structural defects like pores and cracks, forming a lamellar structure within the coating. scispace.com The particle size of aluminum phosphate can also be determined, with analyses showing average particle sizes of approximately 21 to 25 micrometers. nih.gov

Synthesis/Application ContextObserved MorphologyTypical Particle SizeSource(s)
Chemical Co-precipitationHierarchical nanoplates, Hexagonal rod-like crystals, Spherical aggregatesNot specified researchgate.netresearchgate.net
Sealant for Alumina CoatingsLamellar structure within coating defectsNot applicable scispace.com
General Adjuvant ProductionNot specified~21-25 µm nih.gov

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) offer a deeper view into the internal structure of aluminum phosphate trihydrate. TEM analysis has confirmed the hierarchical arrangement of nanoplates in certain preparations. researchgate.net

In applications such as sealants for coatings, analytical transmission electron microscopy (AEM) has been used to examine the cross-sectional microstructure. scispace.com These studies reveal details about the grain structure of the material within which the aluminum phosphate is incorporated. For example, within alumina coatings, the structure consists of columnar grains. scispace.com AEM allows for a detailed view of how the aluminum phosphate sealant integrates into the lamellae of the coating. scispace.com

Electron diffraction, particularly selected area electron diffraction (SAED) performed within a TEM, is a key technique for determining the crystallographic properties of microcrystalline phases. wikipedia.org This method can be used to determine crystal orientation and measure lattice constants. wikipedia.org

When aluminum phosphate is used as a sealant, electron diffraction patterns can reveal its nature within the host material. For instance, a ring pattern in the diffraction data is indicative of an amorphous or nanocrystalline structure for the sealant. scispace.com This contrasts with the distinct diffraction spots obtained from well-defined crystalline grains of other components in a composite material. scispace.com The superposition of diffraction spots from many randomly oriented crystallites results in a pattern of concentric rings. wikipedia.org

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XANES, EXAFS) for Surface Composition and Oxidation States

X-ray spectroscopic techniques are essential for probing the surface chemistry, elemental composition, and local atomic structure of aluminum phosphate trihydrate.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 2-10 nanometers of a material's surface. researchgate.netcardiff.ac.uk For aluminum phosphates, XPS studies have focused on the Al 2p, P 2p, and O 1s core level spectra to understand the surface bonding environments. researchgate.netnih.gov

Analysis of the O 1s region shows two main components, which have been assigned to different bonding environments: the peak at a binding energy of approximately 532.3 eV is attributed to P–O–Al bonds, while the peak at around 533.7 eV corresponds to P–O–P linkages. nih.gov The P 2p spectrum typically shows a single peak at about 134.8 eV. nih.gov The Al 2p signal provides information about the aluminum on the surface; in some cases, the absence of this signal at lower annealing temperatures has suggested that the surface is dominated by a hydrogen polyphosphate. researchgate.netnih.govresearchgate.net

Core LevelBinding Energy (eV)AssignmentSource(s)
O 1s532.3P–O–Al bonding environment nih.gov
O 1s533.7P–O–P bonding environment nih.gov
P 2p~134.8Phosphate nih.gov
Al 2p~75.3AlPO4 researchgate.net

X-ray Absorption Spectroscopy (XANES and EXAFS)

X-ray Absorption Spectroscopy (XAS) provides information about the local geometric and/or electronic structure around a specific element. wikipedia.orgmpg.de It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES, which analyzes the region near the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. scispace.com Aluminum K-edge XANES is a useful probe for determining the coordination number of aluminum, as the main feature for four-fold coordinated Al appears at a lower energy (~2 eV less) than that for six-fold coordinated Al. researchgate.net Phosphorus K-edge XANES has been used to identify and quantify various aluminum-phosphate minerals, such as wavellite, in complex mixtures like agricultural soils. researchgate.netnih.gov

EXAFS refers to the oscillations further above the absorption edge and provides information on the number, distance, and type of neighboring atoms. wikipedia.orguu.nl Analysis of the EXAFS region can determine interatomic distances, such as the Al-O bond length in AlPO₄. osti.gov

Thermal Behavior and Decomposition Pathways

Thermogravimetric Analysis (TGA) for Dehydration Mechanisms

Thermogravimetric Analysis (TGA) is a fundamental technique used to quantify the mass loss of a material as a function of temperature, providing clear insights into the dehydration mechanism of aluminum phosphate (B84403) trihydrate. The TGA curve for hydrated aluminum phosphate typically displays distinct steps corresponding to the evolution of water molecules.

The dehydration process generally occurs in multiple stages, reflecting the different binding energies of the water molecules within the crystal lattice. The first stage, often observed at temperatures between 50°C and 190°C, corresponds to the loss of physically adsorbed and loosely bound water of crystallization. researchgate.net Subsequent weight losses at higher temperatures represent the removal of more strongly coordinated water molecules.

Studies on various aluminum phosphate hydrates, such as the monohydrate and dihydrate, reveal that the dehydration is a multi-step process. For instance, the decomposition of AlPO₄·2H₂O occurs in two steps in the range of 80–150°C. researchgate.net The water eliminated at temperatures up to approximately 150°C (423 K) is typically considered crystal water, whereas water removed at higher temperatures (above 200°C or 473 K) is often coordinated to the metal atom. akjournals.com For aluminum phosphate trihydrate, the total theoretical weight loss due to the removal of three water molecules is approximately 30.7%. TGA experiments show a total mass loss of around 31%, which aligns well with the stoichiometric dehydration of the compound. researchgate.net

The kinetics of this dehydration can be influenced by experimental conditions. The reaction times have been shown to be dependent on the particle size and the flow rate of the carrier gas used in the TGA instrument, indicating that the process is limited by the rate at which water vapor is swept away from the sample's surface. researchgate.net

Table 1: Typical Dehydration Stages of Hydrated Aluminum Phosphate via TGA

Temperature Range (°C) Weight Loss Event Nature of Water Lost
50 - 190 Initial Weight Loss Physisorbed water and loosely bound crystal water researchgate.net

Differential Scanning Calorimetry (DSC) for Endothermic Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal transitions, such as phase changes and chemical reactions. The dehydration of aluminum phosphate trihydrate is an endothermic process, meaning it requires an input of energy to break the bonds holding the water molecules in the crystal structure. researchgate.netakjournals.com

DSC thermograms of hydrated aluminum compounds exhibit distinct endothermic peaks that correspond to the energy absorbed during dehydration. For aluminum hydroxide (B78521), a related compound, DSC curves show significant endothermic peaks associated with the decomposition of hydrated phases, typically in the range of 80-200°C. researchgate.netresearchgate.net A prominent endothermic peak is often observed around 283-293°C, attributed to the main decomposition of the hydroxide to form alumina (B75360). researchgate.net

For aluminum phosphate trihydrate, each step of water loss identified by TGA corresponds to an endothermic peak in the DSC curve. The temperature and magnitude of these peaks provide information about the energy required for each dehydration step. The positive enthalpy change (ΔH) confirms the endothermic nature of the reaction. researchgate.netakjournals.com These transitions are crucial for understanding the energy requirements for processing the material into its anhydrous form.

Table 2: Endothermic Transitions Observed in DSC for Hydrated Aluminum Compounds

Peak Temperature (°C) Associated Transition
~109 Removal of surface moisture researchgate.net
80 - 200 Decomposition of various hydrated compounds researchgate.net
~293 Main decomposition and loss of hydroxyl groups researchgate.net

In Situ Characterization of Thermal Transformations (e.g., TGA-FTIR, TGA-MS)

To gain a more comprehensive understanding of the decomposition process, TGA is often coupled with other analytical techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS). filab.fr These hyphenated techniques allow for the real-time identification of the gaseous products evolved during the mass loss events recorded by the TGA. researchgate.netsrainstruments.it

In the thermal decomposition of aluminum phosphate trihydrate, the primary evolved gas is water.

TGA-FTIR: As the sample is heated in the TGA, the evolved gases are passed through an FTIR spectrometer. The FTIR analysis confirms the presence of water vapor by detecting its characteristic infrared absorption bands. This provides definitive evidence that the observed weight loss is due to dehydration. filab.frresearchgate.netgoogle.com

TGA-MS: Similarly, in TGA-MS, the evolved gases are analyzed by a mass spectrometer. The mass spectrometer identifies the components of the gas stream based on their mass-to-charge ratio (m/z). For water (H₂O), a strong signal would be detected at an m/z of 18, confirming its release during the thermal event. mdpi.comepa.gov

These in situ characterization methods are powerful for elucidating complex decomposition pathways where multiple gases might be released. For AlPO₄·3H₂O, they verify that the thermal events at lower temperatures are exclusively due to the loss of water, distinguishing dehydration from other potential decomposition reactions that might occur at higher temperatures. mdpi.com

Formation of Anhydrous Aluminum Phosphate Phases and Their Evolution

Following the complete removal of all water molecules at elevated temperatures, anhydrous aluminum phosphate (AlPO₄) is formed. google.com The initial anhydrous product is often amorphous. researchgate.net Upon further heating, this amorphous phase undergoes a series of transformations, crystallizing into various polymorphs that are structurally analogous to the different forms of silica (B1680970) (SiO₂). researchgate.net

The thermal evolution can be summarized as follows:

Dehydration: AlPO₄·3H₂O → Amorphous AlPO₄ + 3H₂O

Crystallization: Amorphous AlPO₄ → Crystalline AlPO₄ (various polymorphs)

The specific crystalline phase that forms depends on the temperature and the precursor material. Common polymorphs include forms isostructural with quartz (berlinite), tridymite, and cristobalite. The formation of the high-temperature cristobalite form of AlPO₄ has been observed at temperatures as low as 113°C during the dehydration of AlPO₄·H₂O. researchgate.net Heating induces a progressive polymerization of the phosphate units, starting from orthophosphates and evolving towards polyphosphates and cross-linked metaphosphate networks at higher temperatures. cardiff.ac.uk These anhydrous phases are noted for their high thermal stability and refractoriness, with a melting point around 2000°C. researchgate.net

Influence of Particle Size and Impurities on Thermal Stability

The thermal stability and decomposition kinetics of aluminum phosphate trihydrate are not solely intrinsic properties but can be significantly influenced by extrinsic factors such as particle size and the presence of impurities.

Particle Size: The size of the precursor particles plays a critical role in the dehydration process. researchgate.net Smaller particles possess a larger surface area-to-volume ratio, which can facilitate a more rapid removal of water vapor from the material. This may lead to a decrease in the onset temperature of decomposition. Studies on related materials have confirmed that dehydration and pyrolysis behaviors are affected by particle size. researchgate.netresearchgate.net For example, research on aluminum trihydrate (ATH) showed that smaller particles led to longer ignition delay times in fire retardancy tests, indicating a change in thermal behavior. researchgate.net The reduction of crystallite size through processes like milling can alter the thermal properties of materials. mdpi.com

Impurities: The presence of impurities, even in small amounts, can alter the thermal decomposition pathway. Impurities can act as catalysts or inhibitors for the dehydration reaction. For instance, the presence of sodium oxide (Na₂O) impurities in aluminum hydroxide has been shown to delay the withdrawal of water vapor, which in turn affects the formation of intermediate phases like boehmite. researchgate.net The chemical composition of the precursors used in synthesis can introduce different ions that influence the resulting thermal stability and the nature of the final anhydrous phases. cardiff.ac.uk

Therefore, controlling the particle size distribution and minimizing impurities during the synthesis of aluminum phosphate trihydrate are crucial for achieving consistent and predictable thermal behavior.

Table 3: Compound Names Mentioned

Compound Name Molecular Formula
Aluminum;phosphate;trihydrate AlPO₄·3H₂O
Aluminum Phosphate AlPO₄
Aluminum Phosphate Dihydrate AlPO₄·2H₂O
Aluminum Phosphate Monohydrate AlPO₄·H₂O
Aluminum Hydroxide Al(OH)₃
Aluminum Trihydrate (ATH) Al(OH)₃
Boehmite γ-AlO(OH)
Berlinite (B1174126) AlPO₄
Tridymite SiO₂ (structure type)
Cristobalite SiO₂ (structure type)
Sodium Oxide Na₂O

Surface Chemistry and Interfacial Phenomena

Adsorption Mechanisms on Aluminum Phosphate (B84403) Surfaces

The adsorption capabilities of aluminum phosphate are dictated by various interaction mechanisms, including electrostatic attraction, hydrogen bonding, van der Waals forces, hydrophobic interactions, and ligand exchange. Electrostatic attraction is a primary mechanism when the adsorbent surface and the adsorbate carry opposite charges.

The interaction of aluminum-containing materials with organic molecules is crucial for environmental remediation and understanding soil chemistry. In studies on aluminum hydroxide (B78521), a related compound, the adsorption of natural organic matter (NOM) involves specific functional groups. For instance, the adsorption of humic acid is primarily driven by its adjacent carboxylic groups at low pH and by adjacent phenol (B47542) groups at high pH. The adsorption process can be competitive; molecules with high molecular weight, such as certain fractions of humic acid, may be preferentially adsorbed but can be displaced by ions like phosphate that exhibit specific adsorption. The aggregation of organic molecules and the protonation of their functional groups under acidic conditions can further facilitate adsorption.

The adsorption of organic phosphates onto aluminum (oxyhydr)oxides is influenced by the molecular weight and structure of the organic phosphate molecules. Generally, adsorption mechanisms for organic compounds on aluminum phosphate surfaces can include:

Electrostatic Interactions: Attraction between a charged surface and oppositely charged organic molecules.

Ligand Exchange: Displacement of surface hydroxyl or phosphate groups by functional groups of the organic molecule.

Hydrogen Bonding: Formation of hydrogen bonds between surface hydroxyl groups and electronegative atoms in the organic pollutant.

Table 1: Adsorption Mechanisms for Pollutants on Aluminum Phosphate Surfaces
Pollutant TypePrimary Adsorption MechanismInfluencing Factors
Organic Pollutants (e.g., Humic Acid)Ligand Exchange, Electrostatic InteractionSolution pH, Molecular Weight, Functional Groups (Carboxyl, Phenol)
Inorganic Anions (e.g., Phosphate)Ligand Exchange, Inner-Sphere Complexation, Electrostatic AttractionpH, Presence of Competing Ions, Surface Hydroxyl Density
Heavy Metals (e.g., Pb²⁺, Cu²⁺)Surface Complexation, Electrostatic AttractionSurface Charge (PZC), pH, Electronegativity of Metal Ion

Aluminum phosphate and related aluminum (hydr)oxides are effective adsorbents for various inorganic ions. The adsorption of phosphate is particularly significant and occurs through mechanisms including anion exchange, electrostatic attraction, and the formation of inner-sphere surface complexes. The specific adsorption of phosphate on aluminum oxide surfaces is a primary mechanism for phosphorus fixation in certain soils.

The presence of other inorganic anions can competitively inhibit phosphate adsorption, with the degree of interference often following the order of F⁻ > SO₄²⁻ > NO₂⁻ > Cl⁻. In contrast, the presence of certain cations like Ca²⁺ and Mg²⁺ can enhance phosphate adsorption.

Aluminum-based materials, such as those found in drinking water treatment residuals (WTRs), also show a capacity for adsorbing heavy metals. The mechanisms involved include surface complexation and electrostatic interactions. Studies on the co-transport of multiple heavy metal ions (Cu²⁺, Pb²⁺, Cd²⁺, and Zn²⁺) in columns containing WTRs show a selectivity order primarily governed by the electronegativity of the metal ion, with higher electronegativity leading to more favorable adsorption.

Surface Charge Characteristics and Point of Zero Charge (PZC)

The surface of aluminum phosphate contains hydroxyl and phosphate groups that interact with the surrounding aqueous environment. The surface charge is highly dependent on the solution's pH. The point of zero charge (PZC) is the pH at which the net surface charge of the material is zero. For aluminum phosphate, the PZC is directly related to the atomic ratio of aluminum to phosphorus (Al:P) on its surface.

The substitution of surface hydroxyl groups (–OH) with phosphate groups (–PO₄) is a key factor influencing the PZC. Increasing the proportion of phosphate groups lowers the PZC, thereby increasing the negative surface charge at a given pH. Commercial aluminum phosphate used as a vaccine adjuvant typically has a PZC in the range of 4.6 to 5.6. This means that at a neutral pH of approximately 7, the surface carries a net negative charge, making it suitable for adsorbing positively charged antigens. Depending on the preparation conditions, which affect the hydroxyl-to-phosphate ratio, the PZC of aluminum phosphate can range from 5 to 7.

Table 2: Point of Zero Charge (PZC) for Aluminum Phosphate
MaterialTypical PZC RangeSurface Charge at Neutral pH (~7)Key Influencing Factor
Commercial Aluminum Phosphate Adjuvant4.6 - 5.6NegativeP/Al mole ratio
General Aluminum Phosphate5.0 - 7.0Slightly Negative to NeutralDegree of hydroxyl group substitution by phosphate

Role of Surface Hydroxyl Groups in Reactivity

Surface hydroxyl groups (Al–OH) play a critical role in the reactivity of aluminum phosphate. These groups can undergo protonation (Al–OH₂⁺) or deprotonation (Al–O⁻) depending on the pH of the solution, which directly influences the material's surface charge and its interaction with other species.

These hydroxyl groups serve as primary active sites for adsorption processes. High phosphate adsorption capacities on aluminum-impregnated materials have been attributed to an increased density of surface hydroxyl groups on the aluminum oxide component. Furthermore, these groups are fundamental to ligand exchange reactions, where they can be displaced by other ions or functional groups from the solution, such as the terminal phosphate groups of an antigen. This ligand exchange is considered a very strong adsorption mechanism.

Ligand Exchange Phenomena at the Solid-Liquid Interface

Ligand exchange is a key mechanism for the adsorption of certain molecules, particularly those containing phosphate groups, onto aluminum phosphate surfaces. This process involves the displacement of surface ligands, typically hydroxyl groups, by adsorbing anions to form inner-sphere complexes. This mechanism is considered the strongest form of adsorption between an antigen and an aluminum-based adjuvant and can occur even if the adjuvant and antigen have the same net charge.

The process is analogous to ligand exchange reactions observed in dissolved aluminum complexes in solution. The substitution of a ligand in the inner-coordination sphere of the surface aluminum atom can weaken the bonds to other surface groups, potentially promoting further reactions or dissolution. The efficiency of ligand exchange can be influenced by competition from other ions in the solution that also have an affinity for the surface sites.

Influence of Surface Area and Porosity on Adsorption Capacity

The physical structure, specifically the surface area and porosity, of aluminum phosphate is a critical determinant of its adsorption capacity. A larger surface area provides more active sites for adsorption to occur. Amorphous forms of aluminum phosphate can exhibit high specific surface areas, in the range of 250-350 m²/g, and significant pore volumes, making them highly effective as adsorbents and catalysts.

The characteristics of the pores also play a vital role. Materials with uniform mesopores can exhibit faster adsorption kinetics because the pores provide an accessible pathway for adsorbate molecules to diffuse to the active sites within the material's structure. Studies on related materials, such as ceramsite made from alum sludge, have shown that processes like sintering can significantly increase the BET surface area and total pore volume, which is beneficial for adsorption capabilities. For example, the BET surface area of an alum sludge-based material increased from 110.22 m²/g to 253.29 m²/g after sintering.

Table 3: Surface Properties of Amorphous Aluminum-Based Materials
MaterialSpecific Surface Area (m²/g)Pore Volume (cc/g)Significance
Amorphous Aluminum Phosphate Gels250 - 3500.4 - 1.8High surface area and porosity make them suitable for catalysis and adsorption.
Air-dried Alum Sludge Ball (adASB)110.220.066Represents a baseline for comparison with sintered material.
Alum Sludge Ceramsite (ASC)253.290.224Sintering increases surface area and pore volume, enhancing adsorption potential.

Chemical Reactivity and Reaction Mechanisms

Acid-Base Properties and Protonic Sites (Brønsted and Lewis Acidity)

Aluminum phosphate-based materials are recognized for their surface acidity, which is crucial for their application in catalysis. The acidity arises from a combination of Brønsted and Lewis acid sites. Brønsted acidity is associated with proton-donating sites, often in the form of P-OH groups, while Lewis acidity originates from coordinatively unsaturated aluminum centers that can accept electron pairs.

The nature and concentration of these acid sites can be tailored by controlling synthesis conditions. For instance, precipitations of aluminum phosphate (B84403) conducted with a P/Al ratio exceeding the stoichiometric value of 1.0 can lead to the formation of highly acidic P-OH groups on the surface, which enhances Brønsted acidity. taylorandfrancis.com The presence of both Brønsted and Lewis acid sites has been identified on various aluminophosphate materials. sapub.orgtue.nl

The characterization of these acid sites is typically performed using techniques such as temperature-programmed desorption of ammonia (B1221849) (NH3-TPD) and infrared (IR) spectroscopy of adsorbed probe molecules like pyridine (B92270). tue.nlresearchgate.net In NH3-TPD, the temperature at which ammonia desorbs is related to the strength of the acid sites, with higher temperatures indicating stronger acidity. researchgate.net Pyridine adsorption followed by IR spectroscopy allows for the differentiation between Brønsted and Lewis acid sites, as the adsorbed pyridine molecule exhibits distinct vibrational bands for each type of site. tue.nl

Type of AcidityOriginCharacterization TechniqueDescription
Brønsted AcidityProtonic sites, such as surface P-OH groups.IR Spectroscopy with pyridine adsorptionPyridine interacts with protonic sites, leading to the formation of the pyridinium (B92312) ion (PyH+), which has a characteristic IR band around 1540 cm⁻¹.
Lewis AcidityCoordinatively unsaturated Al³⁺ ions on the surface.IR Spectroscopy with pyridine adsorptionPyridine coordinates to the Lewis acid sites, resulting in a characteristic IR band around 1455 cm⁻¹.
Total Acidity and Strength DistributionCombination of Brønsted and Lewis sites.Temperature-Programmed Desorption of Ammonia (NH3-TPD)Measures the total amount of acid sites and provides information on their strength distribution based on the desorption temperature of ammonia.

Hydrolytic Stability and pH-Dependent Transformations

The hydrolytic stability of hydrated aluminum phosphates is significantly influenced by the pH of the aqueous environment. Aluminum phosphate trihydrate and its related hydrated forms are generally insoluble in water but show increased solubility in acidic and alkaline solutions. chemicalbook.com

Studies on synthetic hydrated aluminum phosphate, specifically AlPO₄·1.5H₂O, which is structurally related to the trihydrate, have shown that it is metastable compared to the dihydrate form, variscite (AlPO₄·2H₂O). ingentaconnect.comresearchgate.net This sesquihydrate undergoes incongruent dissolution at a pH of around 3.0 and higher. ingentaconnect.comresearchgate.net This process involves the solid dissolving to form different aqueous species and a new solid phase. Initially, an amorphous aluminum hydroxide (B78521) (Al(OH)₃) precipitates, which then gradually transforms into the more stable crystalline form, gibbsite, over a period of about 30 days. ingentaconnect.comresearchgate.net At an initial pH of 2.0, the dissolution is congruent, meaning the solid dissolves without the formation of a new solid phase. ingentaconnect.com The optimum pH for the removal of phosphate from water using aluminum salts to form aluminum phosphate precipitates is in the range of 5.5 to 6.5. taylorandfrancis.com

Hydrated Aluminum Phosphate FormpH RangeTransformation/Dissolution BehaviorResulting Products
AlPO₄·1.5H₂O~3.0 and higherIncongruent dissolutionAqueous Al³⁺ and PO₄³⁻ ions, amorphous Al(OH)₃ (initially), converting to crystalline gibbsite over time. ingentaconnect.comresearchgate.net
Initial pH 2.0Congruent dissolutionAqueous Al³⁺ and PO₄³⁻ ions. ingentaconnect.com
AlPO₄ (general)5.5 - 6.5Optimal precipitation from solutions containing Al³⁺ and PO₄³⁻Solid AlPO₄ precipitate. taylorandfrancis.com

Solid-State Reactions and Phase Interactions with Other Compounds

In the solid state, aluminum phosphate trihydrate can undergo various reactions and phase transformations upon heating or interaction with other compounds. The thermal dehydration of the trihydrate leads to the formation of anhydrous AlPO₄, which can exist in several crystalline forms, such as the berlinite (B1174126), tridymite, and cristobalite structures, analogous to the polymorphs of silica (B1680970). wikipedia.org

Solid-state synthesis methods have been employed to prepare aluminum phosphate, for instance, by reacting finely divided aluminum hydrate (B1144303) with concentrated phosphoric acid. google.com The reaction of alumina (B75360) (Al₂O₃) with phosphoric acid at elevated temperatures is another route to form aluminum phosphates, with the final product depending on the reaction temperature and the Al:P ratio. ubc.ca

Aluminum phosphate also interacts with other oxides at high temperatures. For example, it is used as a binder in refractory composites containing fillers like silica (SiO₂), alumina (Al₂O₃), and boron nitride (BN). mdpi.com In these applications, solid-state reactions between the aluminum phosphate and the filler particles at elevated temperatures can lead to the formation of new phases at the interface, which contributes to the mechanical strength and thermal stability of the composite material. For instance, when heated with alumina, aluminum metaphosphate can react to form aluminum orthophosphate. rsc.org

ReactantsConditionsObserved Products/Interactions
Aluminum Hydrate + Phosphoric AcidControlled heatingFormation of various solid aluminum phosphates. google.com
α-Alumina + Phosphoric Acid (Al:P = 1:1)Heat treatmentFormation of aluminum orthophosphate and aluminum metaphosphate. ubc.ca
AlPO₄ + Al₂O₃/SiO₂/BN fillersHigh-temperature sinteringFormation of composite materials with interfacial phases. mdpi.com
Boehmite + Alkyl/Aryl Phosphoric AcidsReflux in mesityleneFormation of hybrid inorganic-organic aluminum phosphate materials. mdpi.com

Catalytic Reaction Mechanisms (e.g., organic synthesis, dehydration)

The acidic properties of aluminum phosphate make it a useful catalyst for various organic reactions, particularly dehydration and isomerization. taylorandfrancis.compatsnap.com

A prominent application is the dehydration of alcohols to form alkenes. chemistrysteps.comlibretexts.org This reaction is catalyzed by the acid sites on the aluminum phosphate surface. The mechanism can proceed through either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) pathway, depending on the structure of the alcohol. chemistrysteps.comlibretexts.org

E1 Mechanism: This pathway is typical for tertiary and secondary alcohols. chemistrysteps.comperiodicchemistry.com It involves a two-step process:

Protonation of the alcohol's hydroxyl group by a Brønsted acid site on the catalyst surface, forming a good leaving group (water).

Departure of the water molecule to form a carbocation intermediate. This is the slow, rate-determining step.

A base (e.g., a water molecule or a surface site) removes a proton from an adjacent carbon atom, leading to the formation of a double bond and regenerating the acid catalyst.

E2 Mechanism: This mechanism is favored by primary alcohols, as the formation of a primary carbocation is energetically unfavorable. chemistrysteps.com It is a concerted, one-step process where a base removes a proton from a carbon atom adjacent to the hydroxyl-bearing carbon, while simultaneously the protonated hydroxyl group leaves as water. chemistrysteps.com

Aluminum phosphate has also been shown to catalyze other organic transformations. For example, amorphous Al-P-O catalysts are effective for the O-methylation of catechol to produce guaiacol (B22219), a valuable chemical intermediate. nih.gov The catalytic activity in this reaction is correlated with the number of weak acid-base sites on the catalyst surface. nih.gov Additionally, AlPO₄ has been used to catalyze the condensation of 1,3-ketoesters with primary amines to synthesize β-enamino esters. sapub.org

Photocatalytic Degradation Mechanisms

Photocatalysis is a process where a semiconductor material absorbs light energy to generate electron-hole pairs, which then drive redox reactions to degrade pollutants. For a material to be an effective photocatalyst, it needs to have a suitable band gap to absorb light (typically UV or visible) and efficiently separate the photogenerated charge carriers.

Aluminum phosphate has a very wide optical band gap, reported to be around 5.41 eV. patsnap.comresearchgate.netresearchgate.net This large band gap means that a significant amount of energy is required to excite an electron from the valence band to the conduction band. Consequently, aluminum phosphate does not absorb light in the visible or near-UV regions of the electromagnetic spectrum, making it inherently inactive as a photocatalyst under these conditions. rsc.orgpatsnap.cominquivixtech.comloni.org

While aluminum phosphate itself is not a photocatalyst, it can be a component of photocatalytically active composite materials. In such systems, it typically serves as a support or a component in a heterojunction with a semiconductor that has a smaller band gap (e.g., TiO₂, ZnO). In these composites, the photocatalytic mechanism is driven by the primary photocatalyst. The role of aluminum phosphate might be to:

Provide a high surface area for the dispersion of the active photocatalyst.

Influence the surface acidity , which can affect the adsorption of reactant molecules and the degradation pathway.

Modify the electronic properties of the composite, potentially aiding in charge separation if a suitable band alignment is formed.

However, the degradation mechanism itself—the generation of reactive oxygen species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻)—originates from the light-absorbing semiconductor component, not from the aluminum phosphate.

Advanced Industrial and Environmental Applications Non Medical

Catalysis and Molecular Sieves

The application of aluminum phosphate (B84403) in catalysis is diverse, serving as a catalyst itself, a robust support for other catalytic materials, and a component in photocatalytic processes. Its structural similarity to zeolites allows for the creation of materials with high surface areas and controlled porosity, which are crucial for catalytic efficiency.

Aluminum phosphate materials are effective heterogeneous catalysts in several organic reactions. Their framework, composed of alternating AlO₄ and PO₄ tetrahedra, can possess acidic sites that facilitate various chemical transformations.

In the realm of organic synthesis , aluminum phosphate has demonstrated efficacy in reactions such as the Knoevenagel condensation. Porous magnesium aluminum phosphate (MALPO) has been shown to be an efficient heterogeneous catalyst for this carbon-carbon bond-forming reaction, achieving product yields of up to 99% under mild conditions. The catalyst's plate-like morphology enhances the exposure of catalytic sites, and it has shown excellent recyclability. Similarly, aluminum phosphate (AlPO₄) and its composite with alumina (B75360) (AlPO₄-Al₂O₃) have been used for the tetrahydropyranylation of alcohols and phenols, achieving yields between 50-99%. In another application, Al-P-O catalysts have been synthesized for the O-methylation of catechol with methanol, where an optimized catalyst achieved 52.5% catechol conversion with a high selectivity of 97.6% for guaiacol (B22219).

While less common as a primary cracking catalyst compared to zeolites, aluminum phosphate has been explored as a component in petroleum cracking . Certain formulations, such as those combining alumina, aluminum phosphate, silica (B1680970), and a zeolite, have been developed for cracking hydrocarbon feedstocks, particularly those with high metals content. These materials aim to improve gasoline yields and selectivity towards valuable products like butylene.

Table 1: Performance of Aluminum Phosphate-Based Catalysts in Organic Synthesis

ReactionCatalystKey Finding
Knoevenagel CondensationMagnesium Aluminum Phosphate (MALPO)Up to 99% product yield; catalyst is recyclable.
Tetrahydropyranylation of Alcohols/PhenolsAlPO₄ and AlPO₄-Al₂O₃50-99% isolated yields.
O-methylation of CatecholAl-1.1P-O catalyst52.5% catechol conversion; 97.6% guaiacol selectivity.

Aluminum phosphate is widely recognized for its role as a binder and support for catalytic materials. Its adhesive and refractory properties make it suitable for forming robust catalyst structures that can withstand high temperatures and mechanical stress.

Acid aluminum phosphate solutions are effective for binding particulate or fibrous materials to create porous ceramic articles. researchgate.net These structures can serve as catalyst supports. nih.gov Amorphous aluminum phosphate is particularly useful as a non-acidic binder for manufacturing catalysts by extrusion, a common method for forming catalyst pellets. epa.gov This amorphous binder can be mixed with a molecular sieve or other catalytic powder, providing the necessary mechanical strength to the final calcined catalyst without introducing unwanted acidity. epa.gov The use of phosphoric acid as a binding material for phosphates is a key aspect of this application, ensuring that active catalytic ingredients are well-isolated and stable at high temperatures. researchgate.net

Adsorbent Materials for Environmental Remediation

The high surface area and chemical affinity of aluminum-based compounds, including aluminum phosphate, make them excellent adsorbents for removing pollutants from water. These materials play a crucial role in environmental remediation by sequestering excess nutrients and toxic heavy metals.

Aluminum phosphate is central to the remediation of eutrophication, a major environmental issue caused by excess phosphorus in water bodies. Aluminum-based materials, such as alum sludge or water treatment residuals (WTRs), are widely used to remove phosphate from aqueous systems. researchgate.netmdpi.com These residuals, rich in amorphous aluminum, have a high phosphorus sorption capacity. researchgate.netnih.gov

The primary mechanism for phosphate removal is the formation of an aluminum-phosphate complex through ligand exchange and electrostatic attraction. wwjournal.ir Studies have shown that the adsorption capacity can be significant, with aluminum-based WTRs demonstrating adsorption maxima as high as 15.57 mg PO₄³⁻-P/g. mdpi.com The efficiency of phosphate removal is influenced by factors such as pH, particle size, and temperature, with optimal performance often observed under acidic conditions (e.g., pH 4). mdpi.com The process is generally described well by the Freundlich and Langmuir isotherm models, and kinetic studies indicate that chemisorption is a key operative mechanism. wwjournal.ir

Table 2: Phosphate Adsorption Capacity of Aluminum-Based Materials

Adsorbent MaterialAdsorption Capacity (mg P/g)Reference
Pyrolyzed Alum Sludge (AS)30.83 - 34.53 nih.gov
Aluminum-based WTR15.57 mdpi.com
Aluminum-based WTR31.9 nih.gov

Aluminum salts are utilized in water treatment processes for the removal of heavy metals. The addition of compounds like alum (aluminum sulfate) or sodium aluminate enhances the sequestration of certain metals from wastewater. epa.gov The primary mechanism involves coagulation and precipitation, where soluble metal ions are converted into insoluble particulate forms that can be settled out. nih.gov

Research has shown that this process is effective for several heavy metals. For instance, the addition of aluminum salts has been demonstrated to enhance the removal of copper and chromium. epa.gov In the case of mercury (Hg), treatment with polyaluminum chloride can lead to total Hg load removals of up to 71% by transferring mercury from filtered forms to insoluble particles that settle more easily. nih.gov While some removal of lead has been observed, results can be variable. epa.gov The effectiveness of heavy metal removal is often pH-dependent.

Fluoride (B91410) Adsorption

Aluminum phosphate trihydrate is recognized for its capacity to adsorb fluoride from aqueous solutions, a significant application in water treatment processes. The effectiveness of this process is influenced by several key parameters, including pH, contact time, and the presence of other ions.

Research indicates that the adsorption of fluoride onto amorphous aluminum phosphate is most effective within a specific pH range. The maximum adsorption capacity is typically observed around a pH of 5.5. researchgate.net Under optimal pH conditions, a significant percentage of fluoride can be removed from water. For instance, at a fluoride concentration of 50 mg/L, approximately 93% removal has been achieved. researchgate.net

The kinetics of fluoride adsorption on aluminum phosphate generally follow a pseudo-second-order model. The process is relatively rapid, with the majority of the adsorption occurring within the first 30 minutes of contact. researchgate.net The adsorption capacity has been modeled using the Langmuir isotherm, with studies showing a saturated adsorption amount of 53.5 mg/g. researchgate.net The heterogeneous nature of the adsorbent's surface is suggested by the effect of the adsorbent dose on the distribution coefficient. researchgate.net

It has been reported that aluminophosphate materials can exhibit a higher adsorption capacity for fluoride ions compared to alumina. researchgate.net The presence of competing anions can influence the efficiency of fluoride adsorption. Studies on other aluminum-based compounds have shown that the presence of ions like citrate (B86180) and oxalate (B1200264) can decrease the adsorption of anions from the solution. derpharmachemica.com

Table 1: Fluoride Adsorption Parameters for Amorphous Aluminum Phosphate

Parameter Value Reference
Optimal pH 5.5 researchgate.net
Maximum Fluoride Removal ~93% (at 50 mg/L) researchgate.net
Adsorption Capacity (Langmuir) 53.5 mg/g researchgate.net
Kinetic Model Pseudo-second-order researchgate.net

Ceramics and Refractory Materials

Aluminum phosphate is a key component in the production of various ceramic and refractory materials due to its excellent binding properties and thermal stability. icl-phos-spec.comphosphatesfacts.org It serves as a bonding agent in the manufacture of high-alumina refractory products. icl-phos-spec.comphosphatesfacts.org The bond is formed through the reaction of phosphoric acid with the alumina present in the refractory aggregate, resulting in the formation of an aluminum phosphate cement. icl-phos-spec.com

Key applications in this field include:

Binders: Acidic aluminum phosphates are used to create low-temperature chemical bonds in refractory systems. Upon exposure to higher temperatures, these transform into stronger ceramic bonds. phosphatesfacts.org Liquid aluminum phosphate solutions are specifically used for specialty cast or rammed aluminosilicate (B74896) refractory systems. phosphatesfacts.org

Glassy Ceramics: Due to its structural similarities to silica, aluminum phosphate can form a glassy network. This property is utilized in glassy ceramics for dental applications and in glassy coatings for ceramics and enamels. basstechintl.com

Specialty Glasses: Glasses based on aluminum phosphates exhibit high resistance to hydrofluoric acid, making them suitable for use as ionomeric glasses in dental cements. basstechintl.com

Molding Materials: It is used as a dispersant, catalyst, and melting agent in ceramics and high-temperature kiln refractory materials. sjzxschem.com

Phosphate-bonded refractories generally exhibit superior strength, load-bearing capacity, high-temperature stability, and abrasion resistance compared to other types. icl-phos-spec.com

Flame Retardant Applications and Synergistic Effects in Polymer Composites

Aluminum phosphate is utilized as a flame retardant additive in polymer composites, often in conjunction with other materials to create synergistic effects. arpnjournals.orgmdpi.com Its mechanism of action primarily involves promoting char formation, which acts as a protective barrier, and in some cases, contributing to flame inhibition in the gas phase. arpnjournals.orgresearchgate.net

In studies involving fiberglass composites with polyester (B1180765) resin, the addition of aluminum phosphate has been shown to delay the ignition and propagation of fire. arpnjournals.org The optimal bonding and flame retardant effect were observed at a 5 wt% concentration of aluminum phosphate, as indicated by Fourier Transform Infrared (FTIR) spectroscopy and vertical burning tests. arpnjournals.org At this concentration, an increase in the formation of Al-P-O bonding was noted, which is believed to contribute to the delay in ignition time. arpnjournals.org

Aluminum phosphate can also be part of hybrid flame retardant systems. For instance, aluminum-organophosphorus hybrid materials have been synthesized and incorporated into epoxy resins. mdpi.com These hybrids have demonstrated the ability to reduce the heat release rate during combustion. mdpi.com The mechanism involves both gas-phase flame inhibition and condensed-phase charring, leading to enhanced flame retardancy. researchgate.net

The synergistic effects of phosphorus-containing flame retardants with aluminum trihydrate (ATH) have also been investigated. The combination can lead to the formation of a compact and intumescent char on the surface of the composite during combustion, which impedes the transfer of heat and oxygen. researchgate.net

Table 2: Effect of Aluminum Phosphate on Flammability of Fiberglass Composites

Aluminum Phosphate (wt%) Observation Reference
5 Optimum bonding, delayed ignition arpnjournals.org

Pigments and Coatings Technology

Aluminum phosphate serves as a functional component in the formulation of pigments and protective coatings. atamanchemicals.comgoogle.com It is used as a white pigment, sometimes as a substitute for titanium dioxide, in various paint formulations. google.compatsnap.com

Key characteristics and applications include:

White Pigment: Amorphous aluminum phosphate or polyphosphate particles can be used as white pigments in water-borne paints, including latex, PVA, and acrylic formulations. google.com These particles can possess hollow structures that provide high light-spreading capacity, contributing to the paint's opacity. google.com

Anti-Corrosion Coatings: Aluminum tripolyphosphate is a key ingredient in environmentally friendly, non-toxic anti-rust pigments, offering an alternative to lead and chromium-based pigments. atamanchemicals.comulprospector.com The tripolyphosphate ion (P3O10^5-) has a strong chelating ability with various metal ions, forming a passivation film on the coated surface that inhibits corrosion. atamanchemicals.com

Versatile Formulations: These pigments are compatible with a wide range of resin systems, including phenolic, alkyd, epoxy, and acrylic resins, for both solvent-based and water-soluble coatings. atamanchemicals.com They can be used in primers, topcoats, powder coatings, fire-retardant coatings, and heat-resistant coatings. atamanchemicals.com

High-Temperature Coatings: Aluminum phosphate is also used in coatings designed to protect substrates from corrosion and oxidation at elevated temperatures. patsnap.com

Cementitious Materials and Binders (e.g., dental cements, refractory binders)

Aluminum phosphate is a fundamental component in various cementitious materials and binders, valued for its ability to form strong, durable bonds at both ambient and elevated temperatures. wikipedia.orggoogle.com

Applications in this category include:

Refractory Binders: As previously mentioned in the context of ceramics, aluminum phosphates are crucial binders for refractory materials. google.comresearchgate.net They are used to bind refractory compounds such as alumina and silica. google.com The resulting phosphate-bonded refractories have excellent mechanical properties at high temperatures. researchgate.net

Dental Cements: Aluminum phosphate is used in dental cements, often in the form of ionomer glass cements. basstechintl.comwikipedia.org These cements are created from glasses based on aluminum phosphates, which offer good resistance to hydrofluoric acid. basstechintl.com

Specialty Cements: Solid acidic phosphates are used in the manufacture of specialty magnesia cements known for their rapid setting times and high strength. phosphatesfacts.org They are also used in making calcium and zinc phosphate specialty cements. phosphatesfacts.org Chemically bonded phosphate ceramics are formed by reacting an acidified phosphate or phosphoric acid with a sparsely soluble metal oxide. icl-phos-spec.com

Inorganic Adhesives: Aluminum phosphate is widely used in inorganic adhesives and molding materials. sjzxschem.com It can act as a curing agent in water glass cement and water-based inorganic coatings. sjzxschem.com

Electrochemical Applications

Current research on the electrochemical applications of aluminum phosphate compounds is primarily focused on their use in lithium-ion batteries, particularly as doping agents for cathode materials to enhance performance. researchgate.net However, this falls outside the specified scope of non-battery, non-clinical use. There is limited information available regarding other non-battery specific electrochemical applications of aluminum phosphate trihydrate in the provided search results. One source mentions its thin films being evaluated as gate dielectrics for thin film transistors, which represents a potential non-battery electrochemical application. patsnap.com

Geochemical and Environmental Occurrence and Cycling of Aluminum Phosphate

Aluminum phosphate's presence and movement through the Earth's systems are governed by a complex interplay of geological, chemical, and biological processes. Its various forms are integral components of soil and rock, significantly influencing nutrient availability and participating in broader biogeochemical cycles.

Q & A

Q. What are the established methods for synthesizing aluminum phosphate trihydrate (AlPO₄·3H₂O) in laboratory settings?

Aluminum phosphate trihydrate is typically synthesized via aqueous precipitation. A common method involves reacting aluminum salts (e.g., AlCl₃ or Al(NO₃)₃) with phosphoric acid (H₃PO₄) in a controlled pH environment (4.0–6.0) at 60–80°C. The trihydrate form crystallizes under slow evaporation or hydrothermal conditions . For purity, excess reagents are removed via dialysis or centrifugation. A comparison of methods is shown below:

Method Conditions Crystallinity Yield
Aqueous precipitationpH 5.0, 70°C, 12 hrsModerate75–85%
Hydrothermal synthesis150°C, autoclave, 24 hrsHigh90–95%
Sol-gelEthanol/water solvent, pH 6.0Low60–70%

Post-synthesis characterization via XRD and FTIR is critical to confirm the trihydrate structure and rule out dihydrate (AlPO₄·2H₂O) or anhydrous phases .

Q. How can the hydration state of aluminum phosphate trihydrate be experimentally verified?

Thermogravimetric analysis (TGA) is the primary method. AlPO₄·3H₂O shows three distinct weight losses:

  • ~100–150°C : Loss of 2 H₂O molecules (≈13.5% mass loss).
  • ~150–200°C : Loss of the third H₂O molecule (≈6.7% mass loss).
  • >300°C : Dehydration to anhydrous AlPO₄ . Complementary techniques include:
  • XRD : Peaks at 2θ = 14.2°, 20.5°, and 28.3° confirm the trihydrate phase .
  • FTIR : O–H stretching (3400–3200 cm⁻¹) and H–O–H bending (1640 cm⁻¹) bands indicate lattice water .

Q. What are the key stability challenges for aluminum phosphate trihydrate in aqueous environments?

AlPO₄·3H₂O is prone to hydrolysis in strongly acidic (pH < 3) or alkaline (pH > 9) conditions, leading to phase transformation into Al(OH)₃ or amorphous AlPO₄. Stability studies should monitor:

  • pH-dependent solubility : Use ICP-OES to measure Al³⁺ and PO₄³⁻ ion concentrations over time.
  • Temperature effects : At >80°C, rapid dehydration occurs, altering surface reactivity .
  • Ionic strength : High NaCl or KCl concentrations accelerate dissolution due to ion exchange .

Advanced Research Questions

Q. How can the synthesis of aluminum phosphate trihydrate be optimized for enhanced porosity and surface area?

Advanced synthesis strategies include:

  • Template-assisted methods : Use surfactants (e.g., CTAB) to create mesopores. For example, adding 0.1 M CTAB during precipitation increases surface area from 20 m²/g to 120 m²/g .
  • Microwave-assisted hydrothermal synthesis : Reduces crystallization time from 24 hrs to 2 hrs while maintaining pore uniformity .
  • Post-synthetic modifications : Acid washing (0.1 M HNO₃) removes amorphous phases, improving pore accessibility .

Q. What computational models are used to predict the interaction of aluminum phosphate trihydrate with organic pollutants?

Density Functional Theory (DFT) simulations reveal binding energies between AlPO₄·3H₂O surfaces and molecules like methylene blue or bisphenol A. Key findings:

  • Surface adsorption : Phosphate groups (PO₄³⁻) form hydrogen bonds with –OH or –NH₂ groups (binding energy: −1.2 to −2.5 eV).
  • Hydration effects : Water molecules in the lattice reduce adsorption capacity by 30–40% compared to anhydrous AlPO₄ . Experimental validation via batch adsorption studies (e.g., Langmuir isotherms) is recommended .

Q. How can in situ spectroscopic techniques resolve contradictions in reported degradation pathways of AlPO₄·3H₂O under UV irradiation?

Conflicting studies attribute degradation to either hydroxyl radical (•OH) generation or direct electron transfer. Methodological approaches:

  • In situ Raman spectroscopy : Monitor real-time PO₄³⁻ band shifts (950–1050 cm⁻¹) to track structural changes.
  • EPR spectroscopy : Detect •OH radicals using spin traps like DMPO (signal at g = 2.014) .
  • XPS : Analyze surface Al/O ratios post-irradiation to distinguish redox mechanisms .

Q. What role does aluminum phosphate trihydrate play in composite materials for flame retardancy?

AlPO₄·3H₂O acts as a synergist in polymer composites by:

  • Endothermic decomposition : Releases water vapor (~200°C), diluting flammable gases.
  • Char formation : Reacts with polymers (e.g., polyolefins) to create a protective AlPO₄ layer. Key parameters for efficacy:
  • Particle size : <10 µm ensures uniform dispersion (test via SEM).
  • Loading level : ≥60 wt% required for UL-94 V-0 rating, but compromises mechanical properties .

Methodological Resources

  • Synthesis & Characterization : Refer to CAS 22784-12-9 for standardized protocols .
  • Analytical Validation : Adapt Box-Behnken experimental design (e.g., mobile phase optimization in HPLC) for robustness testing .
  • Safety : Follow TSCA §12(b) guidelines for handling and export compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.